molecular formula C22H19NO3S B3288739 5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 852452-33-6

5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

Cat. No.: B3288739
CAS No.: 852452-33-6
M. Wt: 377.5 g/mol
InChI Key: IQQBIJCWXKHEAI-UHFFFAOYSA-N
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Description

5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a heterocyclic compound featuring a thiazepine ring fused with a benzene ring. It exhibits significant pharmacological properties and is of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process. The key steps involve the condensation of benzylamine with 2-phenylthioamide to form an intermediate, which then undergoes cyclization and oxidation to produce the final compound. Typical reaction conditions include the use of a base such as sodium hydride or potassium carbonate, and an oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Industrial Production Methods: In an industrial setting, the synthesis of 5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide might involve similar steps but optimized for large-scale production. This could include the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including:

  • Oxidation: It can be oxidized further to introduce additional oxygen functionalities.

  • Reduction: The ketone group can be reduced to an alcohol.

  • Substitution: Functional groups attached to the benzene ring can be substituted with other groups.

Common Reagents and Conditions:
  • For oxidation: m-CPBA, hydrogen peroxide

  • For reduction: Sodium borohydride, lithium aluminium hydride

  • For substitution: Halogenating agents like N-bromosuccinimide (NBS)

Major Products Formed:
  • Oxidation produces di-oxygenated derivatives.

  • Reduction yields the corresponding alcohol.

  • Substitution results in halogenated analogs.

Scientific Research Applications

5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide finds applications across various fields:

  • Chemistry: : It serves as a scaffold for developing new molecules with enhanced properties.

  • Biology: : Studied for its interaction with biological targets, offering insights into cellular processes.

  • Medicine: : Investigated for potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

  • Industry: : Used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

  • It interacts with enzymes and receptors, altering their activity.

  • It participates in electron transfer processes, affecting cellular redox states.

  • It disrupts cellular membranes, leading to changes in cell permeability.

Comparison with Similar Compounds

Compared to other thiazepine derivatives, 5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide stands out due to its unique structural features and specific pharmacological profile. Similar compounds include:

  • 2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepine

  • 5-benzyl-2-phenyl-2,3-dihydrothiazolo[2,3-b][1,4]thiazepine

Each of these compounds exhibits distinct biological activities, but the presence of the 1,1-dioxide group in 5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one imparts unique chemical reactivity and pharmacokinetic properties.

Properties

IUPAC Name

5-benzyl-1,1-dioxo-2-phenyl-2,3-dihydro-1λ6,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3S/c24-22-15-21(18-11-5-2-6-12-18)27(25,26)20-14-8-7-13-19(20)23(22)16-17-9-3-1-4-10-17/h1-14,21H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQBIJCWXKHEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(S(=O)(=O)C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
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5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
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5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
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5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
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5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
Reactant of Route 6
5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

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